2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide
Description
This compound is a cyanoenamide derivative characterized by a prop-2-enamide backbone substituted with a 3,5-dichlorophenyl group at the N-position and a 4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl moiety at the β-carbon.
Properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2FN2O3/c1-31-23-9-16(4-7-22(23)32-14-15-2-5-20(27)6-3-15)8-17(13-28)24(30)29-21-11-18(25)10-19(26)12-21/h2-12H,14H2,1H3,(H,29,30)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCCMSAPSFPJCX-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of various functional groups under specific reaction conditions. Common reagents used in these reactions include halogenating agents, cyanating agents, and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can also be employed in the development of new biochemical assays.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences lie in substituent positioning, halogenation, and ether linkages, which influence physicochemical properties and target interactions.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Molecular Weight :
- The target compound and Analog 1 (both ~480 Da) are heavier than Analog 2 (377 Da) due to extended aromatic ether substituents. XCT790 (593 Da) has a higher molecular weight due to trifluoromethyl groups and a thiadiazole ring .
Halogenation Patterns :
- The 3,5-dichlorophenyl group in the target compound and Analog 1 may enhance lipophilicity and receptor binding compared to Analog 4’s 2,4-dichlorophenyl isomer, where steric hindrance could alter binding .
Pharmacological Implications :
- Analogs like XCT790 () demonstrate that trifluoromethyl and thiadiazole groups enhance potency in nuclear receptor targets (e.g., ERRα). The target compound’s 4-fluorobenzyloxy group may similarly optimize interactions with hydrophobic binding pockets .
Research Findings and Functional Insights
While direct activity data for the target compound is absent in the evidence, inferences are drawn from structural analogs:
- Enzyme/Receptor Binding: Dichlorophenyl and cyano groups are common in kinase inhibitors (e.g., VEGFR-2), where halogen bonding and π-stacking interactions are critical .
- Metabolic Stability : The 4-fluorobenzyloxy group may reduce oxidative metabolism compared to alkyl ethers (e.g., ethoxy in Analog 1), as seen in fluorinated prodrugs .
- Solubility: The methoxy and cyano groups likely reduce aqueous solubility, necessitating formulation optimization for in vivo studies.
Biological Activity
2-Cyano-n-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide, also referred to as a member of the acrylamide family, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a complex structure that includes cyano, dichlorophenyl, and methoxy functional groups, which are critical for its biological interactions.
Chemical Structure
The IUPAC name for this compound is:
Its structural formula can be represented as follows:
| Component | Structure |
|---|---|
| Cyano Group | -C≡N |
| Dichlorophenyl | -C6H3Cl2 |
| Methoxy Group | -OCH3 |
| Fluorophenyl | -C6H4F |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyano group can participate in hydrogen bonding and acts as an electron-withdrawing group, enhancing the compound's reactivity. The dichlorophenyl and methoxy groups contribute to the overall stability and specificity of the interactions with biological targets such as enzymes and receptors.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Activity :
- Anticancer Potential :
- Antimicrobial Properties :
Case Studies
Several studies have highlighted the efficacy of similar compounds:
-
Study on Anti-inflammatory Effects :
In a study involving (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), researchers observed a significant reduction in nitrite production and cytokine levels at non-cytotoxic concentrations. This study utilized both in vitro and in vivo models to validate the anti-inflammatory effects . -
Molecular Docking Studies :
Molecular docking simulations have been employed to predict the binding affinity of this compound with various targets such as COX-2 and iNOS. These studies provide insights into how structural modifications can enhance biological activity .
Data Tables
The following table summarizes key biological activities associated with this compound and its analogs:
Q & A
Q. What are the recommended synthetic routes for 2-Cyano-N-(3,5-dichlorophenyl)-3-{4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}prop-2-enamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including substitution, reduction, and condensation. A plausible route is:
Substitution Reaction: React 3,5-dichloroaniline with a cyanoacetylating agent under alkaline conditions to form the cyanoacetamide intermediate.
Coupling Reaction: Introduce the 4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl moiety via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
Condensation: Optimize the final enamide formation using condensing agents (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF .
Optimization Tips:
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | Use excess alkylating agent |
| Condensation | EDCI, DCM, RT | Anhydrous conditions critical |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC/GC-MS: Quantify purity (>95%) and detect impurities.
- NMR Spectroscopy: Confirm structural integrity via ¹H/¹³C NMR (e.g., cyano group at ~110 ppm in ¹³C NMR, aromatic protons in 6.5–8.0 ppm range) .
- FT-IR: Identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹, amide C=O ~1680 cm⁻¹) .
Q. Table 2: Characterization Data
| Technique | Key Peaks/Features | Reference Standard |
|---|---|---|
| ¹H NMR | 8.1 ppm (dichlorophenyl H), 6.8–7.3 ppm (aromatic H) | CDCl₃ |
| FT-IR | 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (amide C=O) | KBr pellet |
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cytotoxicity Screening: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
- Receptor Binding Studies: Radioligand competition assays (e.g., ³H-labeled ligands for GPCRs) .
Experimental Design:
- Include positive controls (e.g., staurosporine for kinase inhibition).
- Use triplicate wells and IC₅₀ calculations via nonlinear regression .
Advanced Research Questions
Q. How to design experiments to investigate structure-activity relationships (SAR) for modifying substituents?
Methodological Answer:
- Systematic Substituent Variation: Synthesize analogs with modified dichlorophenyl, methoxy, or fluorobenzyl groups.
- Key Modifications:
- Replace 3,5-dichlorophenyl with 3,5-dimethylphenyl to assess halogen vs. methyl effects.
- Substitute 4-fluorobenzyloxy with bulkier groups (e.g., 4-CF₃) to study steric impacts .
- Activity Correlation: Use multivariate analysis (e.g., PCA) to link structural features to bioactivity .
Q. Table 3: SAR Case Study
| Analog Modification | Biological Activity (IC₅₀) | Key Insight |
|---|---|---|
| 3,5-Dichloro → 3,5-Dimethyl | 2.5 µM → 15 µM | Halogens enhance potency |
| 4-Fluorobenzyl → 4-CF₃ | 1.8 µM → 5.2 µM | Electron-withdrawing groups improve binding |
Q. What computational methods can predict binding affinity and guide structural modifications?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinase ATP-binding pockets).
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability.
- QSAR Modeling: Develop 2D/3D-QSAR models using MOE or RDKit to predict activity of untested analogs .
Case Study:
Docking of the compound into EGFR kinase (PDB: 1M17) revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu788, explaining its inhibitory activity .
Q. How to resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Validation: Cross-validate results in orthogonal assays (e.g., SPR vs. enzymatic activity).
- Troubleshooting Steps:
- Check compound stability in assay buffers (e.g., DMSO stock oxidation).
- Normalize data to cell viability (for cytotoxicity interference) .
- Meta-Analysis: Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases .
Example:
Discrepancies in IC₅₀ values between enzymatic and cell-based assays may arise from membrane permeability issues. Address this by measuring intracellular compound levels via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
